
Cyano(propan-2-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyano(propan-2-yl)amine can be synthesized through several methods. One common approach involves the reaction of isopropylamine with cyanogen bromide (BrCN) under controlled conditions. The reaction typically proceeds as follows: [ \text{(CH3)2CHNH2} + \text{BrCN} \rightarrow \text{(CH3)2CHCNH2} + \text{HBr} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more scalable and cost-effective methods. For instance, the reaction of isopropylamine with acrylonitrile in the presence of a catalyst can yield the desired product: [ \text{(CH3)2CHNH2} + \text{CH2=CHCN} \rightarrow \text{(CH3)2CHCNH2} ]
Analyse Chemischer Reaktionen
Types of Reactions: Cyano(propan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed:
Oxidation: Formation of nitriles or amides.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of various substituted amines or nitriles.
Wissenschaftliche Forschungsanwendungen
Cyano(propan-2-yl)amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: this compound is used in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of cyano(propan-2-yl)amine involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the amine group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Cyanoacetamide: Contains a cyano group and an amide group.
2-Cyanoethylamine: Contains a cyano group and an ethylamine group.
Cyanoacetylurea: Contains a cyano group and a urea moiety.
Uniqueness: Cyano(propan-2-yl)amine is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. The presence of both a cyano and an amine group on a propan-2-yl backbone allows for versatile chemical transformations and applications in various fields.
Eigenschaften
Molekularformel |
C4H8N2 |
|---|---|
Molekulargewicht |
84.12 g/mol |
IUPAC-Name |
propan-2-ylcyanamide |
InChI |
InChI=1S/C4H8N2/c1-4(2)6-3-5/h4,6H,1-2H3 |
InChI-Schlüssel |
GYEOFMXQZPOQIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


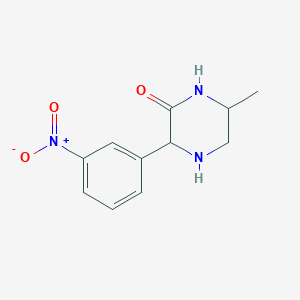
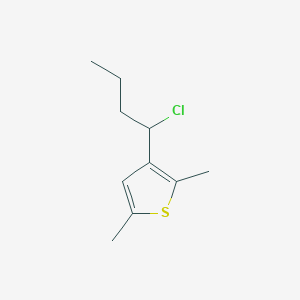
![N-Cyclobutyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13202054.png)
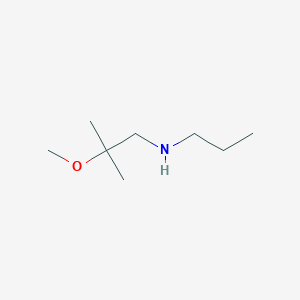
![(1S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13202069.png)

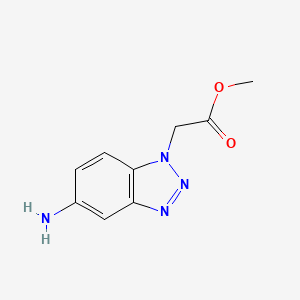
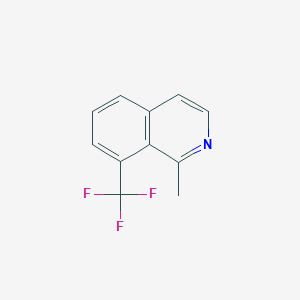
![2-(1-Aminobutan-2-yl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13202105.png)
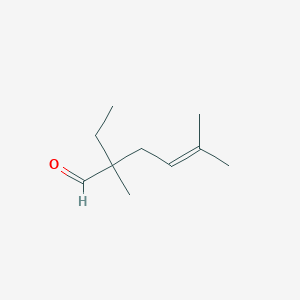

![2-[(Methylsulfanyl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid](/img/structure/B13202116.png)
![({2-[1-(Chloromethyl)cyclobutyl]ethoxy}methyl)benzene](/img/structure/B13202122.png)
![[1-(Chloromethyl)cyclobutyl]cyclohexane](/img/structure/B13202129.png)
